molecular formula C13H16Cl3N3O B1391748 4-(Pyridin-4-ylmethoxy)benzene-1-carboximidamide trihydrochloride CAS No. 1221724-14-6

4-(Pyridin-4-ylmethoxy)benzene-1-carboximidamide trihydrochloride

Cat. No.: B1391748
CAS No.: 1221724-14-6
M. Wt: 336.6 g/mol
InChI Key: XSJDWDACNMXPQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-4-ylmethoxy)benzene-1-carboximidamide trihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring attached to a benzene ring via a methoxy group, and it is further modified with a carboximidamide group and three hydrochloride ions.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-pyridinol and benzene-1-carboximidamide.

  • Reaction Steps:

    • The hydroxyl group of 4-pyridinol is first converted to a methoxy group using methanol in the presence of an acid catalyst.

    • The resulting 4-(pyridin-4-ylmethoxy)benzene-1-carboximidamide is then treated with hydrochloric acid to form the trihydrochloride salt.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

  • Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: Substitution reactions can occur at various positions on the benzene ring, often involving electrophilic aromatic substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Electrophilic aromatic substitution reactions typically use strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may have different functional groups.

  • Substitution Products: Substituted benzene derivatives with different substituents on the ring.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, often serving as a building block for pharmaceuticals and other chemicals. Biology: It can be used in biological studies to investigate the effects of pyridine derivatives on biological systems. Medicine: Industry: Utilized in the production of various chemical products, including dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The pyridine ring can bind to various enzymes and receptors, influencing biological processes. The carboximidamide group may play a role in modulating the activity of these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • 4-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide trihydrochloride: Similar structure but with a different position of the pyridine ring.

  • 4-(Pyridin-2-ylmethoxy)benzene-1-carboximidamide trihydrochloride: Another positional isomer with distinct properties.

  • 4-(Pyridin-4-ylmethoxy)benzoic acid: A related compound with a carboxylic acid group instead of carboximidamide.

Uniqueness: The uniqueness of 4-(Pyridin-4-ylmethoxy)benzene-1-carboximidamide trihydrochloride lies in its specific arrangement of functional groups, which can lead to different biological and chemical properties compared to its isomers and related compounds.

Properties

IUPAC Name

4-(pyridin-4-ylmethoxy)benzenecarboximidamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O.3ClH/c14-13(15)11-1-3-12(4-2-11)17-9-10-5-7-16-8-6-10;;;/h1-8H,9H2,(H3,14,15);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJDWDACNMXPQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCC2=CC=NC=C2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridin-4-ylmethoxy)benzene-1-carboximidamide trihydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Pyridin-4-ylmethoxy)benzene-1-carboximidamide trihydrochloride
Reactant of Route 3
Reactant of Route 3
4-(Pyridin-4-ylmethoxy)benzene-1-carboximidamide trihydrochloride
Reactant of Route 4
Reactant of Route 4
4-(Pyridin-4-ylmethoxy)benzene-1-carboximidamide trihydrochloride
Reactant of Route 5
4-(Pyridin-4-ylmethoxy)benzene-1-carboximidamide trihydrochloride
Reactant of Route 6
Reactant of Route 6
4-(Pyridin-4-ylmethoxy)benzene-1-carboximidamide trihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.